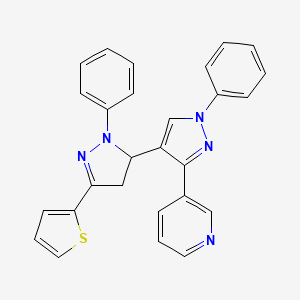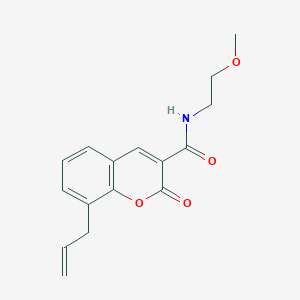
1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, also known as DPTBP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. It belongs to the class of bipyrazole derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial properties. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
作用機序
The exact mechanism of action of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been shown to modulate the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy for cancer treatment. Additionally, this compound has been found to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
One of the main advantages of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is its broad range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, the synthesis of this compound is relatively simple and can be carried out using readily available reagents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the research on 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole. One potential application is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, this compound could be used as a lead compound for the development of new anticancer agents. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects, which could pave the way for the development of safer and more effective drugs.
合成法
The synthesis of 1',2-diphenyl-3'-(3-pyridinyl)-5-(2-thienyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves the condensation of 2-acetylthiophene, 3-pyridinecarboxaldehyde, and 1,2-diphenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
3-[1-phenyl-4-(2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)pyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5S/c1-3-10-21(11-4-1)31-19-23(27(30-31)20-9-7-15-28-18-20)25-17-24(26-14-8-16-33-26)29-32(25)22-12-5-2-6-13-22/h1-16,18-19,25H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOAPMZRLJPTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-chloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5145345.png)
![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5145365.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)
![4-fluoro-N-({1-[(2-methylphenyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5145426.png)
![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)